![molecular formula C26H27N3O4S B2838520 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683762-43-8](/img/structure/B2838520.png)
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the chemical structure , have been synthesized and show promise in cardiac electrophysiological activity. These compounds exhibit potency in in vitro Purkinje fiber assays, comparable to sematilide, a class III antiarrhythmic agent. This suggests potential applications in addressing cardiac arrhythmias and related conditions (Morgan et al., 1990).
Anticancer Potential
Certain derivatives of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide have shown significant pro-apoptotic activity, particularly in melanoma cell lines. These compounds, synthesized from indapamide, demonstrated growth inhibition and anticancer activity, suggesting their potential use in cancer therapy (Yılmaz et al., 2015).
Antimalarial and COVID-19 Applications
Research indicates that sulfonamide derivatives, related to the structure of interest, have shown promising antimalarial activity. They have also been studied for potential efficacy against COVID-19, demonstrating inhibition of relevant enzymes. This indicates the possibility of their application in treating infectious diseases like malaria and COVID-19 (Fahim & Ismael, 2021).
Application in Synthesis of Bioactive Molecules
Compounds with similar structures have been used in the synthesis of bioactive molecules with potential applications in antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This suggests a broad range of potential pharmacological applications for these compounds (Patel et al., 2009).
Potential in Treating Glaucoma
Derivatives of the compound have been studied for their inhibitory effect on ocular carbonic anhydrase, which is crucial for the treatment of glaucoma. Some derivatives, particularly those with hydroxyl groups, have shown potent ocular hypotensive effects, indicating their potential in glaucoma therapy (Graham et al., 1989).
properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-28-23-15-14-22(20-8-6-9-21(24(20)23)26(28)31)27-25(30)18-10-12-19(13-11-18)34(32,33)29-16-5-4-7-17(29)2/h6,8-15,17H,3-5,7,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGSHRXZZAQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.